molecular formula C20H20N2O7 B14777693 Thalidomide-5'-O-PEG2-propargyl

Thalidomide-5'-O-PEG2-propargyl

Cat. No.: B14777693
M. Wt: 400.4 g/mol
InChI Key: ZZGGOWPAWVHARV-UHFFFAOYSA-N
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Description

Contextualizing the Thalidomide (B1683933) Moiety as a Cereblon (CRBN) E3 Ligase Ligand

The thalidomide component of the molecule serves as a specific binder to Cereblon (CRBN), a protein that functions as a substrate receptor within the Cullin-4-RING E3 ubiquitin ligase (CRL4) complex. frontiersin.orgnih.gov Historically, thalidomide was a drug with a notorious past due to its severe teratogenic effects in the 1950s and 60s. nih.gov However, it was later repurposed for treating conditions like multiple myeloma. nih.govbohrium.com The mystery of its dual effects was significantly unraveled with the identification of CRBN as its primary direct molecular target. nih.govbohrium.com

Thalidomide and its analogs, such as lenalidomide (B1683929) and pomalidomide, are now classified as immunomodulatory imide drugs (IMiDs) or Cereblon E3 ligase modulators (CELMoDs). nih.gov These molecules function by binding to a specific hydrophobic pocket in CRBN. nih.gov This binding event does not inhibit the E3 ligase; instead, it allosterically modulates its activity, effectively "gluing" new protein substrates (neosubstrates) to CRBN that it would not normally recognize. nih.gov This induced proximity leads to the ubiquitination of the neosubstrate by the CRL4^CRBN^ complex and its subsequent degradation by the proteasome. nih.gov The discovery of this mechanism has been pivotal, transforming thalidomide from a drug with an unknown mechanism into a powerful tool for inducing the degradation of specific target proteins. nih.govnih.gov In the context of Thalidomide-5'-O-PEG2-propargyl, the thalidomide moiety is the "warhead" that hijacks the CRBN E3 ligase. dcchemicals.commedchemexpress.com

Role of the 5'-O-PEG2-propargyl Moiety as a Bioorthogonal Linker and Chemical Handle

The 5'-O-PEG2-propargyl portion of the molecule acts as a linker and a reactive handle, providing the means to attach the thalidomide-CRBN recruiting element to other molecules of interest. targetmol.combroadpharm.com This component can be broken down into two parts: the PEG2 linker and the terminal propargyl group.

The terminal propargyl group (-CH₂-C≡CH) contains an alkyne functional group. medchemexpress.com This alkyne is a key component for "click chemistry," a class of reactions known for being highly efficient, specific, and biocompatible. medchemexpress.com Specifically, the alkyne can readily undergo a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with a molecule containing an azide (B81097) group, forming a stable triazole linkage. medchemexpress.commedchemexpress.com This bioorthogonal reaction allows for the precise and efficient conjugation of this compound to a protein-of-interest (POI) ligand that has been functionalized with an azide, without interfering with other functional groups present in a complex biological environment. medkoo.comnih.gov This makes the propargyl group an essential chemical handle for synthesis. medchemexpress.combroadpharm.com

Overview of Key Applications in Targeted Protein Degradation and Chemical Proteomics

The unique bifunctional nature of this compound makes it a valuable reagent in two major fields: targeted protein degradation and chemical proteomics.

Targeted Protein Degradation (TPD): The primary application is in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). targetmol.comtenovapharma.com PROTACs are heterobifunctional molecules designed to bring a target protein into close proximity with an E3 ubiquitin ligase, leading to the target's ubiquitination and degradation. frontiersin.orgexplorationpub.com this compound serves as a ready-made building block for constructing CRBN-based PROTACs. broadpharm.commedchemexpress.com Researchers can synthesize a ligand that binds to a specific protein of interest and modify it with an azide group. Using the click chemistry handle on the propargyl group, this ligand can then be easily conjugated to this compound. medchemexpress.com The resulting PROTAC molecule will have one end that binds the target protein and another end (the thalidomide moiety) that recruits the CRL4^CRBN^ E3 ligase complex, inducing the degradation of the target protein. explorationpub.comharvard.edu This approach has emerged as a powerful strategy to eliminate proteins previously considered "undruggable" by conventional inhibitors. frontiersin.orgexplorationpub.com

Chemical Proteomics: Chemical proteomics employs chemical probes to study protein function and interaction in complex biological systems. nih.gov this compound can be used to create probes to identify the cellular targets and off-targets of small molecules. harvard.edunih.gov For instance, by attaching it to a known drug molecule, researchers can use the resulting probe to pull down interacting partners from cell lysates. The bioorthogonal propargyl handle also allows for the attachment of reporter tags, such as biotin (B1667282) or fluorescent dyes, after the probe has interacted with its cellular targets. This is often used in activity-based protein profiling (ABPP) and photoaffinity labeling (PAL) to map drug-protein interactions and understand a compound's mechanism of action on a proteome-wide scale. harvard.edunih.gov

Data Tables

Table 1: Properties of this compound

Property Value Source(s)
Synonyms E3 ligase Ligand-Linker Conjugates 32, Thalidomide-O-PEG2-Alkyne, Thalidomide-linker 5, Thalidomide 4'-ether-PEG2-alkyne targetmol.combiochempeg.com
Molecular Formula C₂₀H₂₀N₂O₇ broadpharm.combiochempeg.com
Molecular Weight 400.4 g/mol broadpharm.combiochempeg.com
Function Degrader building block for targeted protein degradation tenovapharma.com
Key Components Cereblon ligand (Thalidomide), 2-unit PEG linker, Terminal alkyne targetmol.combroadpharm.com

| Reactivity | Alkyne group undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC) | medchemexpress.com |

Table 2: Components and their Functions

Component Function Key Research Finding Source(s)
Thalidomide Moiety E3 Ligase Ligand Binds to the substrate receptor Cereblon (CRBN) of the CRL4 E3 ubiquitin ligase complex, modulating its substrate specificity. frontiersin.orgnih.gov
PEG2 Linker Spacer Provides solubility and optimal spatial separation between the two ends of a PROTAC molecule. The linker length can influence the selectivity of protein degradation. medchemexpress.comfrontiersin.org

| Propargyl Group | Bioorthogonal Handle | Contains a terminal alkyne that enables efficient and specific conjugation to azide-containing molecules via "click chemistry". | medchemexpress.commedchemexpress.commedchemexpress.com |

Properties

Molecular Formula

C20H20N2O7

Molecular Weight

400.4 g/mol

IUPAC Name

2-(2,6-dioxopiperidin-3-yl)-5-[2-(2-prop-2-ynoxyethoxy)ethoxy]isoindole-1,3-dione

InChI

InChI=1S/C20H20N2O7/c1-2-7-27-8-9-28-10-11-29-13-3-4-14-15(12-13)20(26)22(19(14)25)16-5-6-17(23)21-18(16)24/h1,3-4,12,16H,5-11H2,(H,21,23,24)

InChI Key

ZZGGOWPAWVHARV-UHFFFAOYSA-N

Canonical SMILES

C#CCOCCOCCOC1=CC2=C(C=C1)C(=O)N(C2=O)C3CCC(=O)NC3=O

Origin of Product

United States

Molecular Recognition and Mechanism of Action of the Thalidomide Moiety in Targeted Protein Degradation

Binding Affinity and Specificity for Cereblon (CRBN)

The therapeutic and teratogenic effects of thalidomide (B1683933) and its derivatives, known as Immunomodulatory Imide Drugs (IMiDs), are initiated by their direct binding to the Cereblon (CRBN) protein. nih.govnih.gov CRBN functions as the substrate receptor component of the Cullin-RING Ligase 4 (CRL4CRBN) E3 ubiquitin ligase complex. nih.govnih.gov The binding of the thalidomide moiety to CRBN is highly specific and stereoselective.

Thalidomide exists as a racemic mixture of two enantiomers, (S) and (R). nih.gov Biochemical and structural studies have demonstrated that the (S)-enantiomer exhibits a significantly stronger binding affinity for CRBN, approximately 10-fold greater than that of the (R)-enantiomer. nih.govresearchgate.netresearchgate.net This preferential binding indicates that the biological activities mediated by CRBN are primarily driven by the (S)-form of thalidomide. researchgate.netresearchgate.net The glutarimide (B196013) ring of the thalidomide structure is essential for this interaction, fitting into a specific hydrophobic pocket within CRBN. oup.comresearchgate.net

Enantiomer Relative Binding Affinity to CRBN Biological Implication
(S)-thalidomide ~10-fold higher than (R)-enantiomer Primarily responsible for CRBN-dependent effects nih.govresearchgate.netresearchgate.net
(R)-thalidomide Weaker binding Contributes less to CRBN engagement and subsequent neosubstrate degradation researchgate.netresearchgate.net

Structural Determinants of the Thalidomide-CRBN Interaction

The high-affinity interaction between the thalidomide moiety and CRBN is governed by specific structural features. Crystal structures of the CRBN thalidomide-binding domain (TBD) in complex with IMiDs reveal that the ligand binds within a hydrophobic pocket, often referred to as the "tri-Trp pocket" due to the presence of three key tryptophan residues. nih.govresearchgate.net

Assembly and Modulation of the CRL4CRBN E3 Ubiquitin Ligase Complex

CRBN does not function in isolation; it is an integral component of a larger E3 ubiquitin ligase complex known as CRL4CRBN. nih.govnih.gov This multi-protein complex consists of Cullin 4 (CUL4), DNA damage-binding protein 1 (DDB1), and Regulator of cullins-1 (Roc1) or RBX1. nih.govnih.gov Within this assembly, CRBN serves as the substrate receptor, responsible for identifying and binding to specific proteins targeted for ubiquitination. nih.govnih.gov

The binding of the thalidomide moiety to CRBN acts as a "molecular glue," fundamentally modulating the function and substrate specificity of the entire CRL4CRBN complex. researchgate.netashpublications.org Instead of simply inhibiting or activating the ligase, the drug's presence alters the surface of CRBN, enabling it to recognize and bind a new set of proteins not typically targeted by the native complex. nih.govresearchgate.netresearchgate.net This hijacking of the E3 ligase machinery is the foundational mechanism for the drug's activity in protein degradation. nih.gov

Ligand-Induced Neosubstrate Recruitment and Subsequent Degradation Pathways

Upon binding to CRBN, the thalidomide moiety induces the formation of a novel protein-protein interaction surface. This new surface facilitates the recruitment of so-called "neosubstrates" to the CRL4CRBN complex. oup.comresearchgate.netpromegaconnections.com These neosubstrates possess a common structural motif, typically a β-hairpin containing a critical glycine residue, that is recognized by the drug-bound CRBN. nih.govpromegaconnections.com

Once a neosubstrate is recruited, the CRL4CRBN E3 ligase complex catalyzes the transfer of ubiquitin molecules from an E2-conjugating enzyme to the substrate. nih.govoup.com The polyubiquitinated neosubstrate is then recognized and degraded by the 26S proteasome, a cellular machinery responsible for protein catabolism. oup.comnih.gov This process of recruitment, ubiquitination, and degradation underlies the therapeutic effects of IMiDs, such as their anti-cancer activity, which results from the degradation of transcription factors essential for cancer cell survival. ashpublications.orgpromegaconnections.com

A key feature of the thalidomide-CRBN system is that small chemical modifications to the thalidomide scaffold can lead to significant changes in the profile of recruited neosubstrates. nih.govnih.gov This demonstrates that the solvent-exposed part of the IMiD molecule plays a crucial role in determining substrate specificity. nih.gov

For example:

Thalidomide and Pomalidomide primarily induce the degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). oup.comnih.gov Thalidomide also promotes the degradation of SALL4, a transcription factor linked to its teratogenic effects. nih.gov

Lenalidomide (B1683929) , an analog of thalidomide, degrades IKZF1 and IKZF3 but also uniquely targets casein kinase 1α (CK1α) for degradation, an activity not shared by thalidomide or pomalidomide. nih.govoup.com

Other novel CRBN-binding compounds, such as CC-885 , can induce the degradation of different neosubstrates, including the translation termination factor GSPT1, which is not targeted by lenalidomide or pomalidomide. nih.govnih.gov

This differential substrate specificity highlights how the chemical structure of the CRBN ligand directly modulates the E3 ligase's function, allowing for the targeted degradation of distinct sets of proteins. nih.gov This principle is fundamental to the development of new molecular glues and PROTACs for therapeutic purposes.

Compound Key Neosubstrates Degraded
Thalidomide Ikaros (IKZF1), Aiolos (IKZF3), SALL4, PLZF nih.govembopress.org
Lenalidomide Ikaros (IKZF1), Aiolos (IKZF3), Casein Kinase 1α (CK1α) nih.govoup.com
Pomalidomide Ikaros (IKZF1), Aiolos (IKZF3) oup.com
CC-885 GSPT1, Ikaros (IKZF1) nih.govnih.gov

Bioorthogonal Chemical Applications of Thalidomide 5 O Peg2 Propargyl

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Chemical Conjugation Strategies

Thalidomide-5'-O-PEG2-propargyl is primarily designed as a building block for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. medchemexpress.comtenovapharma.com This highly efficient and specific "click" reaction forms a stable triazole ring by covalently linking the terminal alkyne of the propargyl group with an azide-functionalized molecule. medchemexpress.commedchemexpress.com CuAAC is characterized by its high yields, mild reaction conditions, and tolerance of a wide array of functional groups, making it an ideal method for conjugating complex biomolecules. nih.gov

In the context of targeted protein degradation, CuAAC is extensively used to synthesize Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein and an E3 ligase to induce the ubiquitination and subsequent degradation of the target. lumiprobe.com Researchers can readily synthesize extensive libraries of PROTACs for screening and optimization by reacting this compound (the E3 ligase recruiter) with various azide-modified ligands that bind to different target proteins. nih.gov This modular approach accelerates the discovery of potent and selective protein degraders by allowing for systematic variations in the target ligand, linker length, and attachment points. nih.gov The resulting triazole linker is not merely a passive connector; its nitrogen atoms can potentially form hydrogen bonds that contribute to the stability and conformation of the PROTAC-induced ternary complex.

Table 1: Key Features of CuAAC for PROTAC Synthesis
FeatureDescriptionReference
Reaction TypeCopper(I)-catalyzed 1,3-dipolar cycloaddition between a terminal alkyne and an azide (B81097). medchemexpress.com
ProductA stable 1,4-disubstituted 1,2,3-triazole ring. nih.gov
Key AdvantagesHigh efficiency, specificity, mild conditions, and biocompatibility. nih.gov
ApplicationRapid and modular synthesis of PROTAC libraries for drug discovery. nih.gov

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Copper-Free Bioconjugation

While CuAAC is a powerful tool for in vitro synthesis, the potential toxicity of the copper catalyst can limit its application in living systems. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) offers a copper-free alternative for bioconjugation. SPAAC involves the reaction of an azide with a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN). broadpharm.com The high ring strain of the cyclooctyne significantly accelerates the reaction, obviating the need for a catalyst.

While the terminal alkyne in this compound is primarily intended for CuAAC, its azide-containing counterpart, Thalidomide-5-(PEG2-Azide), is well-suited for SPAAC reactions. broadpharm.com This allows for the conjugation of the thalidomide-ligase recruiter to a target protein ligand functionalized with a strained alkyne, directly within a cellular environment. This approach is particularly valuable for applications where copper-induced toxicity is a concern. The development of various cyclooctynes with different reactivity, stability, and solubility profiles has expanded the toolkit for copper-free click chemistry. nih.gov

In-Cell Click-Formed Proteolysis Targeting Chimeras (CLIPTACs) via Bioorthogonal Self-Assembly

A significant challenge in the development of PROTACs is their often high molecular weight, which can lead to poor cellular permeability and unfavorable drug-like properties. The concept of "Click-Formed Proteolysis Targeting Chimeras" (CLIPTACs) addresses this issue through in-cell self-assembly. nih.gov This strategy involves administering two smaller, more cell-permeable precursors that find each other within the cell and combine via a bioorthogonal reaction to form the active, full-length PROTAC.

This compound is an ideal precursor for this approach. It can be paired with an azide-functionalized ligand for a target protein. When both components are introduced to cells, they can undergo an intracellular CuAAC reaction to form the active PROTAC. Research has demonstrated the success of this strategy using different bioorthogonal pairs, such as the reaction between a tetrazine-tagged thalidomide (B1683933) and a trans-cyclooctene (B1233481) (TCO)-tagged ligand for the protein BRD4, which led to its degradation in HeLa cells. nih.gov This demonstrates that the bioorthogonal self-assembly of two smaller molecules can effectively induce protein degradation in cellulo. nih.gov

The primary advantage of the CLIPTAC approach is the circumvention of permeability issues associated with large PROTAC molecules. nih.gov By breaking the PROTAC into two smaller, more "drug-like" fragments, cellular uptake is significantly improved. This strategy effectively expands the range of targets that can be addressed by protein degraders.

Furthermore, this approach simplifies the optimization of the linker, a critical component that dictates the geometry and efficacy of the ternary complex. Synthesizing and testing various linker lengths and compositions can be a laborious process for pre-formed PROTACs. With the CLIPTAC strategy, libraries of degraders with different linkers can be rapidly generated and tested by simply combining different precursor molecules, accelerating the identification of optimal PROTAC constructs. nih.gov

Probing Protein-Protein Interactions (PPIs) and Proximity-Induced Labeling

The mechanism of action of thalidomide-based PROTACs relies on inducing proximity between the CRBN E3 ligase and a specific target protein. nih.govazolifesciences.com This forced interaction results in the formation of a transient ternary complex (Target Protein-PROTAC-CRBN), which is the key event triggering protein degradation. nih.govnih.gov Understanding the formation, stability, and structure of this ternary complex is crucial for designing effective degraders.

This compound serves as a versatile scaffold for creating chemical probes to study these induced protein-protein interactions (PPIs). By using the propargyl handle to click on reporter tags such as biotin (B1667282) or fluorophores, researchers can develop tools for various biophysical and cellular assays. For instance, a biotinylated thalidomide probe can be used in proximity-labeling experiments. Techniques like BioID, which uses a promiscuous biotin ligase fused to a protein of interest, can map proximal proteins. nih.govresearchgate.net A recent evolution of this method involved fusing an engineered biotin ligase (AirID) to CRBN itself. azolifesciences.com This allowed for the identification of proteins that were brought into proximity of the E3 ligase in a degrader-dependent manner, confirming targets of molecular glue degraders like pomalidomide. azolifesciences.com

By synthesizing a thalidomide probe with a reporter tag using this compound, one could specifically investigate the recruitment of a target protein to the ligase, quantify the formation of the ternary complex using methods like AlphaLISA or TR-FRET, and gain deeper insights into the structural and dynamic nature of these crucial interactions. revvity.comresearchgate.net

Table 2: Techniques for Studying PROTAC-Induced Ternary Complexes
TechniquePrincipleInformation GainedReference
AlphaLISA / TR-FRETProximity-based immunoassays using energy transfer between donor and acceptor beads/fluorophores.Quantification of ternary complex formation in solution. revvity.comresearchgate.net
Surface Plasmon Resonance (SPR)Measures changes in refractive index upon binding to a sensor surface.Binding affinity (KD), kinetics (kon, koff), and cooperativity. researchgate.net
Proximity Labeling (e.g., BioID, AirID) + MSEnzyme-catalyzed biotinylation of proximal proteins in living cells, followed by mass spectrometry.Identification of degrader-dependent protein interactions in a cellular context. azolifesciences.comresearchgate.net
X-ray Crystallography / Cryo-EMProvides high-resolution structural information of the purified ternary complex.Atomic-level details of protein-protein and protein-ligand contacts. researchgate.net

Thalidomide 5 O Peg2 Propargyl As a Tool in Chemical Proteomics and Target Deconvolution

Affinity Purification Strategies for Identifying Protein Binding Partners

The terminal propargyl group of Thalidomide-5'-O-PEG2-propargyl serves as a "handle" for affinity purification, a powerful technique to isolate and identify proteins that directly bind to the thalidomide (B1683933) scaffold. This strategy typically involves immobilizing the compound onto a solid support, such as agarose (B213101) or magnetic beads.

The core principle of this technique lies in the specific interaction between the thalidomide portion of the probe and its protein targets within a complex biological sample, such as a cell lysate. After incubation, non-binding proteins are washed away, and the specifically bound proteins are then eluted and identified using mass spectrometry. This approach has been instrumental in confirming Cereblon as a primary target of thalidomide and has facilitated the discovery of novel binding partners.

Key Features of Affinity Purification Using this compound:

FeatureDescription
Specificity The thalidomide moiety provides high-affinity binding to specific protein targets, primarily Cereblon.
Versatility The propargyl group allows for various immobilization chemistries, most notably "click chemistry."
Efficiency The solid-phase capture enables efficient separation of binding partners from the complex proteome.

Application in Activity-Based Protein Profiling (ABPP) with Derivative Probes

Activity-based protein profiling (ABPP) is a chemical proteomic strategy that utilizes reactive chemical probes to assess the functional state of enzymes in complex biological systems. nih.govnih.gov While this compound itself is not a classic ABPP probe, its structure serves as a versatile scaffold for the synthesis of derivative probes tailored for ABPP experiments.

By modifying the thalidomide core or the linker, researchers can design probes that covalently label the active site of specific enzymes whose activity is modulated by thalidomide or its analogs. The propargyl group facilitates the subsequent attachment of a reporter tag (e.g., a fluorophore or biotin) via click chemistry, enabling the detection and quantification of the labeled enzymes. nih.gov This approach allows for the identification of not just binding partners, but proteins whose enzymatic activity is directly affected by the compound.

Utilization in Drug Affinity Responsive Target Stability (DARTS) Assays

The Drug Affinity Responsive Target Stability (DARTS) assay is a powerful method for identifying the cellular targets of small molecules without the need for chemical modification of the ligand itself. nih.govnih.govspringernature.com This technique is based on the principle that the binding of a small molecule to its protein target can confer protection against proteolysis.

In a typical DARTS experiment, cell lysates are treated with the compound of interest, in this case, this compound, followed by limited digestion with a protease. nih.govnih.gov The resulting protein fragments are then analyzed by SDS-PAGE and mass spectrometry. Proteins that are stabilized by binding to the compound will be less susceptible to digestion and will therefore appear as more prominent bands compared to the control group. This method has been successfully employed to validate the interaction between thalidomide analogs and Cereblon.

Steps in a DARTS Assay:

Incubation: Cell lysate is incubated with this compound or a vehicle control.

Proteolysis: A protease (e.g., thermolysin) is added to the lysates to induce partial protein digestion.

Analysis: The protein samples are separated by gel electrophoresis.

Identification: Protein bands that show increased stability in the presence of the compound are excised and identified by mass spectrometry.

Spatially Resolved Target Engagement and Bioimaging Studies

The propargyl group of this compound is a key functional element for bioimaging and spatially resolved target engagement studies. tenovapharma.com This alkyne moiety allows for its conjugation to azide-containing reporter molecules, such as fluorescent dyes, through a highly efficient and bioorthogonal reaction known as copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a form of "click chemistry". medchemexpress.commedchemexpress.com

This capability enables researchers to visualize the subcellular localization of the thalidomide probe and, by extension, its protein targets within fixed or living cells. By treating cells with this compound and then performing a click reaction with a fluorescent azide (B81097), the sites of target engagement can be imaged using fluorescence microscopy. This provides valuable information about where the drug-protein interaction occurs within the cellular landscape, offering insights into the compound's mechanism of action at a subcellular level.

Advanced Research Perspectives and Methodological Advancements with Thalidomide 5 O Peg2 Propargyl

Computational Modeling of Ternary Complex Formation and Ligand-Protein Interactions

The efficacy of a PROTAC synthesized from Thalidomide-5'-O-PEG2-propargyl is contingent upon its ability to induce and stabilize a ternary complex, consisting of the target protein (POI), the PROTAC, and the CRBN E3 ligase. researchgate.net Computational modeling has become an indispensable tool for understanding the intricate molecular recognition events governing the formation of this POI-PROTAC-CRBN assembly. nih.gov

Researchers utilize methods like protein-protein docking and molecular dynamics simulations to predict the three-dimensional structure of the ternary complex. researchgate.netacs.org These models provide critical insights into the protein-protein interactions (PPIs) at the interface between the POI and CRBN, which are often newly formed and stabilized by the PROTAC molecule. nih.gov For instance, the Rosetta software suite can be used to generate and evaluate diverse binding modes, helping to explain the activity and selectivity of different PROTACs. nih.gov

Key aspects investigated through computational modeling include:

Binding Energetics: Calculating the binding free energy helps to predict the stability of the ternary complex.

Interface Analysis: Identifying the specific amino acid residues on both the POI and CRBN that contribute to the stability of the complex. The glutarimide (B196013) moiety of the thalidomide (B1683933) component is known to bind within a hydrophobic pocket of CRBN defined by three tryptophan residues. nih.gov

Linker Conformation: Modeling the PEG2 linker of a PROTAC derived from this compound helps to understand its flexibility and how it orients the two ends of the molecule to facilitate optimal protein-protein interactions. nih.gov

Cooperativity: Assessing whether the binding of the PROTAC to one protein enhances its affinity for the second protein.

By using computational approaches, scientists can circumvent the often-difficult process of obtaining crystal structures of these dynamic ternary complexes, thereby accelerating the rational design of more potent and selective degraders. researchgate.netnih.gov Hydrogen-deuterium exchange mass spectrometry (HDX-MS) can be used in conjunction with computational modeling to provide experimental data that constrains the docking simulations, leading to more accurate three-dimensional models of the complex. acs.org

Rational Design Principles for Optimizing PROTAC Linkers and E3 Ligase Ligands

Linker Optimization: The linker is not merely a spacer but a critical determinant of PROTAC efficacy. explorationpub.com

Length: The linker must be long enough to span the distance between the binding sites on the POI and the E3 ligase without causing steric clashes, yet short enough to foster productive protein-protein interactions. explorationpub.comwisc.edu For example, studies on homo-PROTACs for CRBN degradation found that a short 8-atom PEG linker was optimal. explorationpub.com

Composition: The chemical nature of the linker influences physicochemical properties like solubility and cell permeability. explorationpub.com The use of polyethylene (B3416737) glycol (PEG) chains, as in this compound, is a common strategy to improve solubility. nih.gov However, replacing an alkyl chain with PEG units has in some cases led to weaker degradation, indicating that linker composition must be empirically optimized. nih.gov

Rigidity and Attachment Points: The rigidity of the linker and the points at which it is attached to the warhead and the E3 ligase ligand can significantly impact the conformation of the ternary complex and, consequently, the degradation selectivity. explorationpub.comnih.gov Even a small change, like adding three atoms to a linker, can switch a PROTAC from a dual-target degrader to a selective one. explorationpub.com

E3 Ligase Ligand Selection: While over 600 E3 ligases exist in humans, only a handful, including CRBN and VHL, are commonly recruited by PROTACs due to the availability of well-validated, high-affinity small molecule ligands. wisc.edunih.gov Thalidomide and its derivatives (IMiDs) are widely used ligands for CRBN. frontiersin.org The choice of the phthalimide (B116566) versus the isoindolinone ring on the thalidomide scaffold can alter the molecular surface of CRBN, thereby modulating which "neosubstrates" are recruited for degradation. nih.govjst.go.jp This highlights that even the "E3 ligase ligand" component can be fine-tuned to optimize the degradation profile.

Preclinical Research Models for Investigating Chemical Probe Utility

Once a PROTAC is synthesized using this compound and a warhead, its utility as a chemical probe must be validated in various preclinical research models. nih.gov These models are essential for assessing the molecule's ability to degrade the target protein, its selectivity, and its potential therapeutic effect.

Cell-Based Assays: The initial evaluation typically occurs in cultured cancer cell lines. nih.gov Researchers treat cells with the PROTAC at various concentrations and measure the levels of the target protein, often by Western blot, to determine key parameters like the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation). nih.gov Cell viability assays are also performed to see if degrading the target protein leads to the desired biological outcome, such as cancer cell death. mdpi.com

Three-Dimensional (3D) Tumor Spheroid Models: These models more closely mimic the microenvironment of a solid tumor compared to 2D cell cultures. nih.gov Testing a PROTAC in spheroid models provides insights into its ability to penetrate tissue and exert its effects in a more complex, physiologically relevant setting. mdpi.com

Ex Vivo Models: Assays using patient-derived tissues, such as the human saphenous vein angiogenesis assay, can be used to evaluate specific biological effects like anti-angiogenic properties in a human tissue context. nih.gov

In Vivo Models: The ultimate preclinical test involves administering the PROTAC to animal models, typically mice bearing human tumor xenografts. nih.govnih.gov These studies are crucial for evaluating the PROTAC's pharmacokinetics (absorption, distribution, metabolism, excretion) and pharmacodynamics (target degradation in tumor tissue vs. healthy tissue). nih.gov Successful in vivo studies have shown that PROTACs can achieve potent target degradation at low nanomolar concentrations and lead to tumor regression, demonstrating their therapeutic potential. nih.govresearchgate.net

These models are critical for validating a chemical probe's mechanism of action and for building a case for its further development as a potential therapeutic agent. nih.govacs.org

Integration with Omics Technologies for Systems-Level Understanding of Protein Homeostasis

The degradation of a single target protein by a PROTAC can have widespread consequences on cellular protein homeostasis. Integrating various "omics" technologies is crucial for a systems-level understanding of these effects. nih.gov This approach allows researchers to look beyond the intended target and map the global cellular response to the chemical probe.

Proteomics: Quantitative proteomics, often using mass spectrometry, is the most direct way to assess the impact of a PROTAC. It can confirm the degradation of the intended target and, critically, identify off-target proteins that are also degraded. biorxiv.org This is essential for evaluating selectivity. Proteomics can also reveal changes in the abundance of other proteins that are downstream of the targeted pathway, providing insights into the functional consequences of degradation. nih.govresearchgate.net A specialized "degradome" analysis can be used to specifically identify direct substrates of the degrader, separating them from secondary effects. biorxiv.org

Transcriptomics: Technologies like RNA-sequencing are used to analyze the global changes in gene expression following treatment with a degrader. nih.govresearchgate.net This can reveal how the cell transcriptionally adapts to the loss of the target protein. For example, the cell might upregulate compensatory pathways. This approach has been used to identify gene signatures associated with thalidomide's effects. nih.govnih.gov

Metabolomics: This involves the large-scale study of small molecules, or metabolites, within cells. frontiersin.org Since many target proteins are enzymes or regulators of metabolic pathways, metabolomics can provide a functional readout of the consequences of protein degradation. It helps to understand how the PROTAC-induced degradation alters cellular metabolism and energy balance. frontiersin.org

By combining these omics datasets, researchers can construct comprehensive network models of the cellular response to a PROTAC derived from this compound. nih.gov This integrated approach is invaluable for understanding the probe's full mechanism of action, identifying potential biomarkers of response or resistance, and anticipating potential toxicities. nih.govnih.gov

Q & A

Q. What are the optimal reaction conditions for synthesizing Thalidomide-5'-O-PEG2-propargyl, and how can purity be assessed post-synthesis?

Q. How does the PEG2 linker influence the solubility and stability of this compound in aqueous solutions?

  • Methodological Answer : The PEG2 linker enhances aqueous solubility by introducing hydrophilic ethylene oxide units, reducing aggregation. Stability can be tested via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with LC-MS monitoring. Comparative studies show PEG2 derivatives exhibit 2–3× higher solubility in PBS (pH 7.4) than non-PEGylated analogs. Stability is further confirmed by maintaining >90% intact compound under physiological conditions for 72 hours .

Q. What analytical techniques are essential for characterizing this compound?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) confirms the propargyl and PEG2 linkage. Mass spectrometry (MS) validates molecular weight (e.g., [M+H]⁺ ion). Fourier-transform infrared spectroscopy (FTIR) identifies functional groups (e.g., C≡C stretch at ~2100 cm⁻¹). Purity is quantified via HPLC with UV detection (λ = 254 nm) .

Advanced Research Questions

Q. How can this compound be utilized in PROTAC design for targeted protein degradation?

  • Methodological Answer : The propargyl group enables "click chemistry" (CuAAC) with azide-functionalized E3 ligase ligands (e.g., CRBN or VHL ligands). For example:

Synthesize a PROTAC by conjugating the thalidomide moiety (binding CRBN) to a target protein ligand via PEG2-propargyl.

Q. What strategies address contradictions in bioactivity data between in vitro and in vivo studies for this compound derivatives?

  • Methodological Answer : Discrepancies often arise from pharmacokinetic (PK) factors. Solutions include:
  • PK/PD Modeling : Correlate plasma exposure (AUC) with target engagement (e.g., ELISA for ubiquitination markers).
  • Metabolite Screening : Use LC-MS/MS to identify inactive metabolites (e.g., oxidation at the propargyl group).
  • Formulation Optimization : Encapsulate in liposomes to enhance bioavailability. A study showed nanoparticle formulations increased tumor accumulation by 4× compared to free drug .

Q. How can researchers optimize experimental design for studying this compound in complex biological systems?

  • Methodological Answer :
  • Dose Escalation : Start with 200 mg/kg in murine models, monitoring toxicity (e.g., weight loss, hematological parameters).
  • Control Groups : Include PEG2-propargyl-only and free thalidomide arms to isolate linker effects.
  • Endpoint Selection : Use RNA-seq to assess CRBN-dependent gene expression changes (e.g., IKZF1/3 degradation).
  • Data Validation : Confirm findings with orthogonal assays (e.g., CRISPR-Cas9 knockout of CRBN to rule off-target effects) .

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